5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C12H22N4O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the triazole ring and the ethylsulfonyl group. Common synthetic methods include cyclization, substitution, and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings .
Scientific Research Applications
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
- 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
What sets 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h10H,3-9H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRZFCEHYCWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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